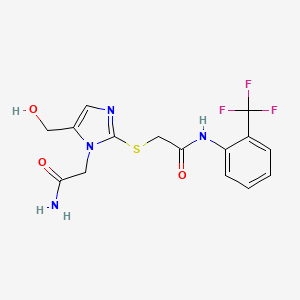

![molecular formula C21H16ClN3O2S B2875375 N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922593-01-9](/img/structure/B2875375.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

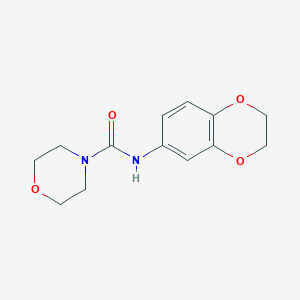

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide” is a compound that has been synthesized and evaluated for its anti-inflammatory properties . It is part of a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives .

Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were determined by elemental and spectral data . The compound was found to be in good agreement with the data .Aplicaciones Científicas De Investigación

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Research by Borzilleri et al. (2006) explores analogs similar to the queried compound for their potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These analogs demonstrate significant selectivity and efficacy in inhibiting VEGFR-2, showcasing potential applications in cancer therapy due to their favorable pharmacokinetic properties and robust in vivo efficacy in tumor models Borzilleri et al., 2006.

Antimicrobial Activity

Patel et al. (2011) investigated the synthesis of pyridine derivatives, which include structures analogous to the compound of interest. These synthesized compounds were evaluated for their antimicrobial activity, indicating variable and modest effectiveness against certain bacterial and fungal strains. This study highlights the potential of such compounds in developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.

Anticancer Activity

The synthesis and evaluation of Co(II) complexes involving pyridin-2-ylmethylene amino derivatives, akin to the compound , have been studied by Vellaiswamy and Ramaswamy (2017). These complexes exhibit fluorescence properties and were assessed for their anticancer activity against human breast cancer cell lines, offering insights into the development of novel anticancer agents Vellaiswamy & Ramaswamy, 2017.

Cytotoxicity Studies

Research by Hour et al. (2007) on quinazolinone derivatives, related to the chemical structure of interest, investigated their cytotoxicity against various cancer cell lines. The study provided valuable information on the compounds' potential as anticancer agents, highlighting their significant cytotoxic effects on specific cell lines Hour et al., 2007.

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Stec et al. (2011) focused on derivatives including N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide for inhibiting PI3Kα and mTOR. This research contributes to understanding the compound's role in targeting signaling pathways relevant to cancer and other diseases, showcasing how modifications can enhance metabolic stability and reduce unwanted metabolism Stec et al., 2011.

Mecanismo De Acción

Target of Action

The primary targets of this compound are the cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound interacts with its targets by inhibiting the activity of the cyclo-oxygenase enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting the cyclo-oxygenase enzymes, the compound reduces the production of prostaglandins, leading to anti-inflammatory effects .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in inflammation and pain. This is achieved through the inhibition of prostaglandin production, which in turn decreases the inflammatory response .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide are largely determined by its interactions with various biomolecules. It has been found to have significant anti-inflammatory and analgesic activities . These activities are believed to be mediated through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Propiedades

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-27-17-8-5-14(6-9-17)20(26)25(13-16-4-2-3-11-23-16)21-24-18-10-7-15(22)12-19(18)28-21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRLWKOWLIZFEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chloro-2-methoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2875298.png)

![N-[(2,6-difluorobenzoyl)oxy]-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2875302.png)

![1-(3-chlorophenyl)-4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B2875304.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2875307.png)

![N-(4-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2875309.png)

![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875313.png)